

Introduction to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B075230

[Get Quote](#)

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, hereafter referred to as POLG, is a mixed triacylglycerol (TAG), a class of lipids that are central to energy metabolism and storage in biological systems.^{[1][2]} As a triester of glycerol, POLG is composed of a glycerol backbone esterified with three distinct fatty acids: palmitic acid (16:0) at the sn-1 position, oleic acid (18:1) at the sn-2 position, and linoleic acid (18:2) at the sn-3 position. This specific combination of saturated, monounsaturated, and polyunsaturated fatty acids makes POLG a common constituent of various natural fats and oils, including vegetable and seed oils like palm, olive, sesame, and soybean oil, as well as animal fats such as bovine milk fat.^{[3][4][5][6][7][8][9]}

The structural arrangement of fatty acids on the glycerol backbone is of significant nutritional and metabolic importance, influencing the physical properties of the fat and its subsequent digestion, absorption, and metabolic fate.^[2] This guide provides a comprehensive overview of the chemical properties, biological roles, metabolism, and analytical methodologies pertaining to POLG, aimed at researchers and professionals in the fields of lipidomics, nutrition, and drug development.

Chemical Properties and Structure

The defining characteristics of POLG are derived from its constituent fatty acids.

Table 1: Chemical Properties of **1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol**

Property	Value	References
Molecular Formula	C ₅₅ H ₁₀₀ O ₆	[9][10][11][12]
Molecular Weight	~857.4 g/mol	[10][11][12][13]
Synonyms	POL, 1-Palmitin-2-Olein-3-Linolein, TG(16:0/18:1/18:2)	[9][12][14][15]
Fatty Acid Composition	Palmitic Acid (16:0), Oleic Acid (18:1), Linoleic Acid (18:2)	
Physical State	Component of oils and fats	[3][7][9]

Core Biological Roles and Metabolism

The primary biological function of POLG, like other TAGs, is to serve as a highly efficient energy reserve. Its metabolism is a multi-step process involving digestion, absorption, transport, storage, and mobilization.

Energy Storage and Metabolism

Triacylglycerols are the most concentrated form of stored energy in eukaryotes. Due to their hydrophobic nature, they are stored in an anhydrous state within lipid droplets in adipocytes and other cell types. Upon metabolic demand, the fatty acids from POLG can be released through enzymatic hydrolysis and subsequently undergo β -oxidation to produce a large quantity of ATP.

Dietary Source and Absorption

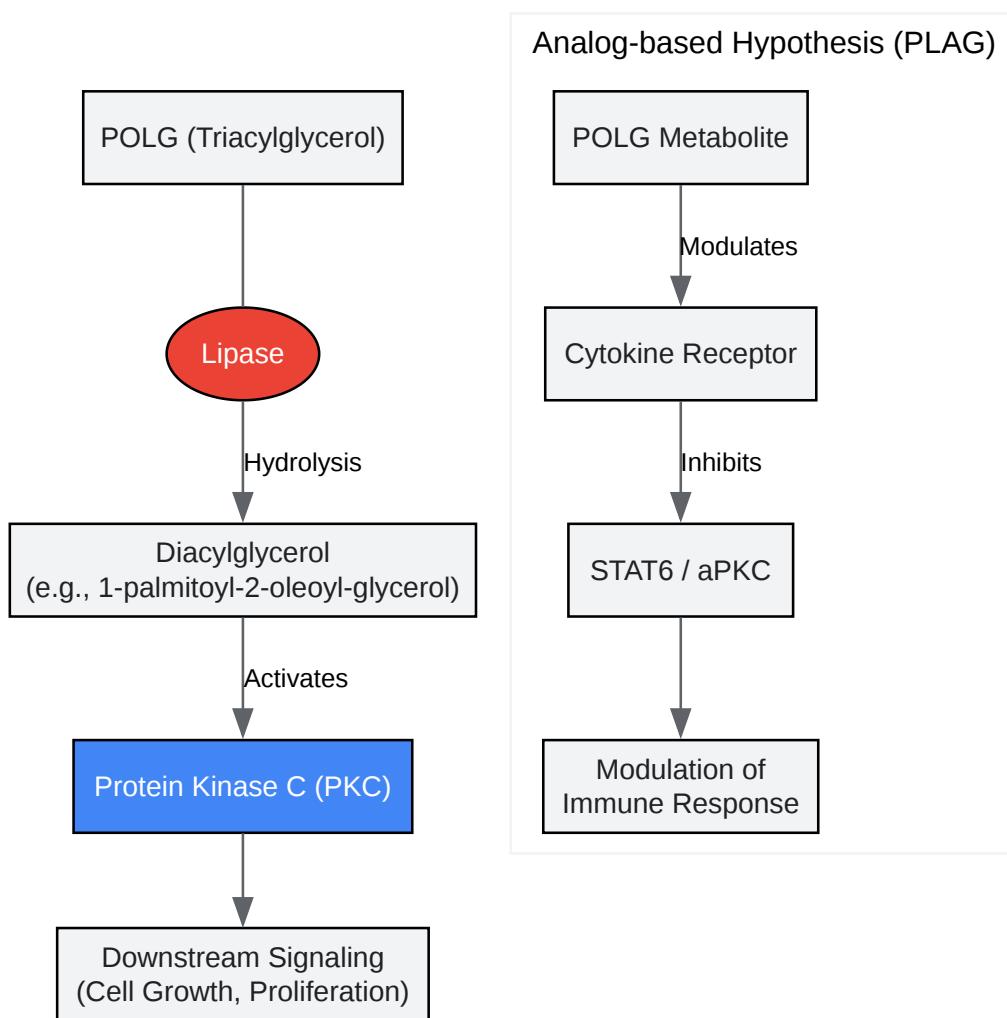
POLG is ingested as a component of dietary fats. In the intestinal lumen, pancreatic lipases hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing palmitic acid and linoleic acid as free fatty acids, and leaving 2-oleoyl-glycerol (a monoacylglycerol). These breakdown products are then absorbed by enterocytes.

Biosynthesis and Breakdown

Within the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified to reform POLG. This newly synthesized TAG is then packaged into chylomicrons, which are

secreted into the lymphatic system and eventually enter the bloodstream. In the circulation, lipoprotein lipase (LPL) on the surface of endothelial cells hydrolyzes the TAGs within chylomicrons, releasing fatty acids for uptake by peripheral tissues like muscle for energy or adipose tissue for storage. The liver also plays a central role in TAG metabolism, synthesizing TAGs from excess carbohydrates and fatty acids, and packaging them into very-low-density lipoproteins (VLDL) for transport to other tissues.

The biosynthesis of triacylglycerols is a fundamental metabolic pathway. The diagram below illustrates the de novo synthesis of a generic triacylglycerol via the glycerol-3-phosphate pathway.


Caption: De Novo Triacylglycerol Biosynthesis Pathway.

Potential Signaling Roles

While triacylglycerols are primarily metabolic and storage molecules, their breakdown products, particularly diacylglycerols (DAGs), are well-established second messengers in cellular signaling. The hydrolysis of POLG would yield 1-palmitoyl-2-oleoyl-glycerol or 2-oleoyl-3-linoleoyl-glycerol. These DAGs, especially those containing unsaturated fatty acids at the sn-2 position, are potent activators of Protein Kinase C (PKC) isoforms.^[16] PKC activation triggers a wide array of downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Furthermore, research on the structurally similar analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated immunomodulatory effects. PLAG has been shown to reduce liver injury by modulating cytokine production (e.g., IL-4) and inhibiting the STAT6/aPKC signaling pathway in hepatocytes.^[17] This raises the possibility that POLG or its metabolites could have similar, yet uncharacterized, roles in modulating immune responses. The diagram below presents a hypothetical signaling pathway based on these potential roles.

Hypothetical Signaling Roles of POLG Metabolites

[Click to download full resolution via product page](#)

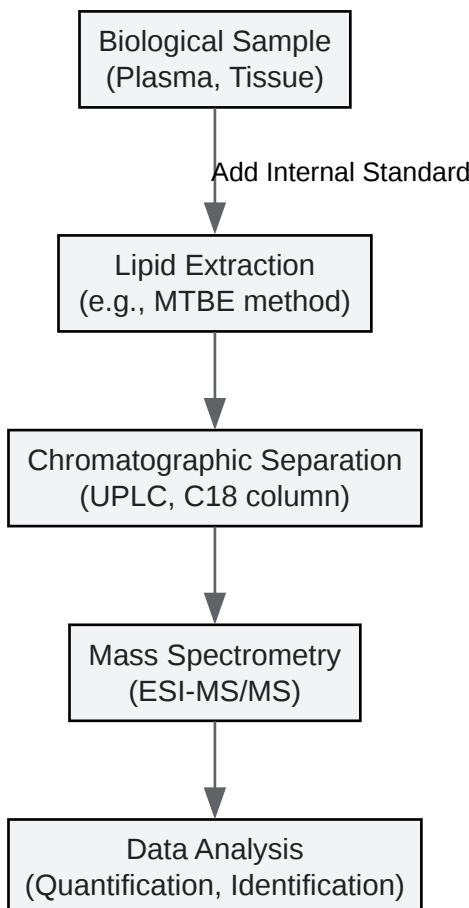
Caption: Hypothetical Signaling Roles of POLG Metabolites.

Quantitative Data

Quantitative analysis of specific triacylglycerol species like POLG is essential for understanding its role in health and disease. Recent advances in lipidomics have enabled the precise measurement of individual TAGs in various biological matrices.

Table 2: Reported Concentrations and Levels of POLG (or TG 16:0/18:1/18:2)

Biological Matrix	Context	Concentration / Level	Reference
Human Plasma (TRL fraction)	Postprandial (after virgin olive oil meal)	~4.6% of total TAGs at 2 hours post-meal	[18]
Rat Tissues	Baseline physiological levels	Tissue-specific concentrations (nmol/g). Visceral and subcutaneous adipose tissues are rich in glycerolipids.	[19]
Mealworm Oil	Food source analysis	1488.1 nmol/g (17.48% of total TAGs)	[20]
Lard	Food science analysis	Identified as an abundant TAG species	[21]
Human Follicular Fluid	PCOS study (similar TAG)	TG(16:0/14:0/18:1) identified as a differential lipid	[22]


Experimental Methodologies

The study of POLG requires robust methods for its extraction, identification, and quantification, as well as functional assays to probe its metabolic fate.

Experimental Workflow for POLG Analysis

The general workflow for analyzing POLG from a biological sample involves lipid extraction, chromatographic separation, and mass spectrometric detection and quantification.

Experimental Workflow for POLG Analysis

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for POLG Analysis.

Detailed Protocols

This protocol is adapted from standard methods for lipid extraction from plasma or serum.[\[23\]](#) [\[24\]](#)

- Sample Preparation: To 50 µL of plasma or serum in a glass tube, add a known amount of a suitable internal standard (e.g., a non-endogenous triacylglycerol with a distinct mass).

- Solvent Addition: Add 1.5 mL of methanol and vortex for 30 seconds. Then, add 5 mL of methyl-tert-butyl ether (MTBE).
- Extraction: Vortex the mixture vigorously for 2 minutes.
- Phase Separation: Add 500 μ L of water to induce phase separation. Vortex for 1 minute and then centrifuge at 12,000 \times g for 10 minutes at 4°C.
- Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
- Drying: Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.

This protocol outlines the general steps for quantifying POLG using a triple quadrupole mass spectrometer.[\[24\]](#)[\[25\]](#)

- Chromatography: Inject the reconstituted lipid extract onto a reverse-phase C18 column (e.g., UPLC CSH C18). Separate the lipids using a gradient of mobile phases, such as A (60:40 acetonitrile/water with 10 mM ammonium formate) and B (90:10 isopropanol/acetonitrile with 10 mM ammonium formate).
- Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.
- MRM Method: Set up a Multiple Reaction Monitoring (MRM) method.
 - Precursor Ion: The ammonium adduct of POLG ($[M+NH_4]^+$).
 - Product Ions: Monitor for the characteristic neutral loss of each fatty acid chain (palmitic, oleic, and linoleic acids).
- Data Analysis: Integrate the peak areas for the POLG-specific transitions and the internal standard transitions. Calculate the concentration of POLG in the original sample by comparing the ratio of the POLG peak area to the internal standard peak area against a standard curve.

This fluorescence-based assay can be used to measure the activity of enzymes that hydrolyze POLG.[26]

- Substrate Preparation: Synthesize or obtain a fluorescently labeled version of POLG, for example, by replacing one of the fatty acids with a nitrobenzoxadiazole (NBD)-labeled fatty acid. Emulsify the NBD-TAG substrate in an appropriate assay buffer.
- Enzyme Reaction: Incubate the enzyme source (e.g., purified lipase, cell lysate, or plasma) with the NBD-TAG substrate emulsion at 37°C.
- Fluorescence Measurement: At various time points, measure the increase in fluorescence using a fluorescence plate reader. The hydrolysis of the NBD-TAG releases the NBD-labeled fatty acid, leading to an increase in fluorescence intensity.
- Data Analysis: Calculate the rate of hydrolysis from the change in fluorescence over time. This rate is proportional to the triacylglycerol hydrolase activity.

Conclusion

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a metabolically significant triacylglycerol, playing a fundamental role in energy storage and transport. Its specific structure, comprising a mix of saturated, monounsaturated, and polyunsaturated fatty acids, dictates its physical properties and metabolic fate. While its primary role is well-established, the potential for its metabolites to engage in cellular signaling pathways presents an exciting avenue for future research. The methodologies outlined in this guide, from extraction and quantification to functional assays, provide a robust framework for researchers to further elucidate the complex biological roles of this and other specific triacylglycerol species in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ebiohippo.com [ebiohippo.com]
- 4. 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol | Health System Action Network Lab [health.gentaur.com]
- 5. 1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | 2680-59-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. thomassci.com [thomassci.com]
- 8. 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol | Computational Systems Biology [csbiology.com]
- 9. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CAS 2680-59-3 | Cayman Chemical | Biomol.com [biomol.com]
- 10. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CymitQuimica [cymitquimica.com]
- 11. 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]
- 12. 1-Palmitoyl-2-oleoyl-3-linolein | C55H100O6 | CID 9544086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C55H100O6 | CID 99647498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Formation Mechanism of Lipid and Flavor of Lard Under the Intervention of Heating Temperature via UPLC-TOF-MS/MS with OPLS-DA and HS-GC-IMS Analysis [mdpi.com]
- 22. Lipidomics analysis of human follicular fluid from normal-weight patients with polycystic ovary syndrome: a pilot study | springermedizin.de [springermedizin.de]

- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. lcms.cz [lcms.cz]
- 26. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to 1-Palmitoyl-2-oleyl-3-linoleoyl-rac-glycerol (POLG)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075230#biological-role-of-1-palmitoyl-2-oleyl-3-linoleoyl-rac-glycerol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com